molecular formula C15H14S B2594500 Benzene, [(3-phenyl-2-propenyl)thio]- CAS No. 5848-60-2

Benzene, [(3-phenyl-2-propenyl)thio]-

Cat. No.: B2594500
CAS No.: 5848-60-2
M. Wt: 226.34
InChI Key: FEHPZIJSLMHZSJ-JXMROGBWSA-N
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Description

Benzene, [(3-phenyl-2-propenyl)thio]- is an organic compound with the molecular formula C15H14S. It is a derivative of benzene, where a thioether group is attached to the benzene ring through a 3-phenyl-2-propenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(3-phenyl-2-propenyl)thio]- typically involves the reaction of benzene with 3-phenyl-2-propenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The thioether linkage is formed through a nucleophilic substitution reaction, where the sulfur atom of the thiol group attacks the electrophilic carbon of the propenyl chloride .

Industrial Production Methods

Industrial production of Benzene, [(3-phenyl-2-propenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(3-phenyl-2-propenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(3-phenyl-2-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(3-phenyl-2-propenyl)thio]- involves its interaction with molecular targets through its thioether group. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo redox reactions, impacting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(2-phenyl-2-propenyl)thio]-
  • Benzene, [(3-phenyl-1-propenyl)thio]-
  • Benzene, [(2-phenyl-1-propenyl)thio]-

Uniqueness

Benzene, [(3-phenyl-2-propenyl)thio]- is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the thioether linkage and the phenyl group in the propenyl chain influence its interaction with other molecules and its overall stability .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHPZIJSLMHZSJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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